molecular formula C19H23NO3 B335478 N-(4-butylphenyl)-2,4-dimethoxybenzamide

N-(4-butylphenyl)-2,4-dimethoxybenzamide

Cat. No.: B335478
M. Wt: 313.4 g/mol
InChI Key: NCILLZJLLHSIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-2,4-dimethoxybenzamide is a benzamide derivative characterized by a 2,4-dimethoxy-substituted benzoyl group attached to a 4-butylphenylamine moiety. The 2,4-dimethoxybenzamide scaffold is frequently employed in drug design due to its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets.

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

N-(4-butylphenyl)-2,4-dimethoxybenzamide

InChI

InChI=1S/C19H23NO3/c1-4-5-6-14-7-9-15(10-8-14)20-19(21)17-12-11-16(22-2)13-18(17)23-3/h7-13H,4-6H2,1-3H3,(H,20,21)

InChI Key

NCILLZJLLHSIKU-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The 4-butylphenyl group in the target compound likely increases logP compared to smaller substituents (e.g., 1,3-dimethylbutyl in ), which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Bioactivity: Substituents such as benzimidazole () or aminoethyl-chlorophenyl () confer specific biological activities, suggesting that the 4-butylphenyl group could be optimized for target selectivity.

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